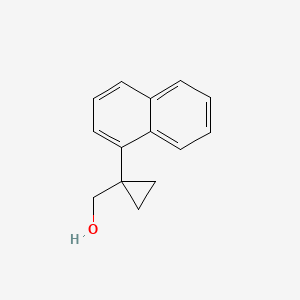

(1-(Naphthalen-1-YL)cyclopropyl)methanol

説明

特性

分子式 |

C14H14O |

|---|---|

分子量 |

198.26 g/mol |

IUPAC名 |

(1-naphthalen-1-ylcyclopropyl)methanol |

InChI |

InChI=1S/C14H14O/c15-10-14(8-9-14)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,15H,8-10H2 |

InChIキー |

GIZUKIRYKAFTGD-UHFFFAOYSA-N |

正規SMILES |

C1CC1(CO)C2=CC=CC3=CC=CC=C32 |

製品の起源 |

United States |

準備方法

Synthesis via Hydrazine-Mediated Cyclization of 3-Dimethylamino-1-(naphthalen-1-yl)propan-1-one Hydrochloride

One of the most efficient and industrially scalable methods to prepare (1-(Naphthalen-1-yl)cyclopropyl)methanol derivatives involves a multi-step reaction starting from 3-dimethylamino-1-(naphthalen-1-yl)propan-1-one hydrochloride. This method is detailed in patent EP3112334A1 and includes the following key steps:

Step a): The acid salt of 1-naphthyl-2-aminoethyl-ketone is treated with a base (e.g., sodium hydroxide) in a suitable solvent such as triethylene glycol. The molar ratio of base to ketone is maintained at or above 0.7 to ensure effective deprotonation.

Step b): Hydrazine hydrate is added dropwise to the reaction mixture to form a 3-(1-naphthyl)-1H-pyrazoline intermediate.

Step c): Optionally, a second solvent can be added or the initial solvent partially removed to optimize reaction conditions.

Step d): The reaction mixture is heated to temperatures above 190°C, promoting cyclization and formation of the cyclopropyl ring, yielding (1-(Naphthalen-1-yl)cyclopropyl)methanol with high purity and yield.

Reaction Conditions and Outcomes:

| Parameter | Details |

|---|---|

| Starting material | 3-dimethylamino-1-(naphthalen-1-yl)propan-1-one hydrochloride (50 g scale example) |

| Solvent | Triethylene glycol |

| Base | 50% NaOH aqueous solution |

| Hydrazine concentration | 64% hydrazine hydrate in water |

| Temperature | 80 ± 5°C for initial reaction; then heating >190°C for cyclization |

| Reaction time | 5 hours at 80°C; further heating as required |

| Yield | >90% reported |

| Purity | >98% after isolation |

| Isolation method | Filtration of precipitated salt at ~80°C; washing with triethylene glycol |

This method offers several advantages over traditional Grignard reagent-based syntheses, including:

Lower safety risks due to avoidance of highly reactive organometallic reagents.

High yields and purity with minimal side products.

Scalability for industrial continuous production.

Cost efficiency by using readily available reagents and solvents.

The hydrazine addition forms a pyrazoline intermediate, which upon heating undergoes ring contraction to form the cyclopropyl moiety attached to the naphthalene ring. The use of triethylene glycol as solvent aids in azeotropic removal of water, driving the reaction forward and facilitating product isolation.

Suzuki Coupling Approach Using Cyclopropylboronic Acid

Another synthetic strategy involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, as reported in the literature for related cyclopropyl-naphthalene derivatives:

Starting from 1-bromonaphthalene or 1-naphthyl halides, coupling with cyclopropylboronic acid or cyclopropyltrifluoroborate salts under palladium catalysis yields 1-cyclopropyl-naphthalene derivatives.

Subsequent functional group transformations (e.g., oxidation or reduction) can introduce the hydroxymethyl group to afford (1-(Naphthalen-1-yl)cyclopropyl)methanol.

However, this method has notable drawbacks:

Use of expensive catalysts (palladium complexes) and boronic acid derivatives.

More complex reaction setup and purification.

Lower commercial attractiveness due to cost and catalyst recovery issues.

While effective, Suzuki coupling is less favored for large-scale production compared to hydrazine-mediated cyclization.

Reduction of 1-(Naphthalen-1-yl)cyclopropanecarboxaldehyde or Related Intermediates

A classical synthetic route involves the reduction of aldehyde or ketone precursors bearing the cyclopropyl and naphthalene moieties:

For example, 1-(Naphthalen-1-yl)cyclopropanecarboxaldehyde can be reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LAH) to the corresponding (1-(Naphthalen-1-yl)cyclopropyl)methanol.

This approach requires prior synthesis of the aldehyde intermediate, typically via formylation or oxidation reactions.

The reduction step is straightforward and high yielding, but the overall route depends on the availability of the aldehyde precursor.

This method is often used in research-scale syntheses due to its simplicity but is less common industrially due to the need for multi-step preparation of intermediates.

Comparative Analysis of Preparation Methods

Summary of Key Research Findings

The hydrazine-mediated cyclization process reported in patent EP3112334A1 is currently the most efficient and industrially viable method for synthesizing (1-(Naphthalen-1-yl)cyclopropyl)methanol, achieving yields above 90% and purity exceeding 98%.

Suzuki coupling methods, while synthetically elegant, suffer from cost and scalability issues, making them less attractive for commercial production.

Reduction of aldehyde intermediates is a straightforward approach but depends on the availability of suitable precursors, limiting its general applicability.

Routes involving naphthylamine derivatives and thiophosgene are generally avoided due to safety and environmental hazards.

化学反応の分析

Types of Reactions:

Oxidation: [1-(Naphthalen-1-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form various cyclopropyl derivatives.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed.

Major Products: The major products formed from these reactions include cyclopropyl ketones, carboxylic acids, and various substituted naphthalene derivatives.

科学的研究の応用

(1-(Naphthalen-1-YL)cyclopropyl)methanol is an organic compound with a cyclopropyl group attached to a naphthalen-1-yl moiety and a hydroxymethyl group (-CH2OH) substituent. It combines the rigidity of a cyclopropyl ring and the aromaticity of naphthalene. Its unique structure makes it of interest in organic synthesis and medicinal chemistry because of its potential biological activities and applications.

Potential Applications

(1-(Naphthalen-1-YL)cyclopropyl)methanol in Organic Synthesis

(1-(Naphthalen-1-YL)cyclopropyl)methanol serves as an intermediate in synthesizing more complex organic molecules.

Scientific Research

Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride is used in scientific research. It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Chemistry

Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.

Biology

The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

Research is being done to explore its potential as a pharmaceutical agent, particularly in treating neurological disorders. A series of aminoalkoxy phenyl-substituted naphthalene-1-yl-methanone was tested for its anti-hyperglycemic activity . Some compounds showed significant anti-hyperglycemic activity in male Sprague-Dawley rats in sucrose-loaded model (SLM) as well as in streptozotocin-induced model (STZ-S) . Active compounds were also evaluated for relative binding affinity against glucagon receptor .

Industry

It is used in developing new materials and as a precursor in the synthesis of dyes and pigments.

Similar Compounds

Several compounds share structural similarities with (1-(Naphthalen-1-YL)cyclopropyl)methanol.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Naphthyldimethylamine | Naphthalene ring with dimethylamino group | Exhibits different biological activities |

| Cyclopropylmethanol | Cyclopropane attached to methanol | Lacks aromatic system |

| 2-(Cyclopropyl)-naphthalene | Naphthalene with a cyclopropane substituent | Different position of cyclopropane attachment |

| 2-Hydroxy-1-naphthaldehyde | Naphthalene with hydroxymethyl group | Aldehyde functionality instead of cyclopropane |

作用機序

The mechanism by which [1-(naphthalen-1-yl)cyclopropyl]methanol exerts its effects is not fully understood. it is believed to interact with molecular targets through its cyclopropyl and naphthalene moieties, potentially affecting various biochemical pathways .

類似化合物との比較

Naphthalen-1-ylmethanol

- Structure: Lacks the cyclopropane ring; methanol group directly attached to naphthalene.

- Planarity : The molecule is nearly planar (all carbon atoms within 0.03 Å of the mean plane), except for the hydroxyl group .

- Hydrogen Bonding : Forms infinite O—H⋯O hydrogen-bonded chains in the crystal lattice, enhancing thermal stability .

- Key Difference : The absence of the cyclopropane ring reduces steric strain but eliminates the conformational rigidity seen in the target compound.

Cyclopropyl(naphthalen-1-yl)(phenyl)methanol (170bo)

1-(1-Naphthyl)ethanol

- Structure: Ethanol group (–CH₂CH₂OH) replaces the cyclopropane-methanol moiety .

- Reactivity: The ethanol group may undergo oxidation to a ketone, whereas the cyclopropane-methanol group is more resistant due to steric protection .

- Applications : Used in chiral resolution studies; the target compound’s cyclopropane could offer unique stereochemical properties.

1-Methylcyclopentanol

- Structure: Cyclopentanol derivative with a methyl group; smaller ring size compared to cyclopropane .

- Boiling Point: ~146–148°C (estimated for cyclopentanol analogs), lower than aromatic analogs due to reduced π interactions .

Data Tables

Table 1. Physical Properties of Selected Compounds

Table 2. Key Spectroscopic Features

Research Findings and Trends

- Hydrogen Bonding: Naphthalen-1-ylmethanol’s planar structure facilitates strong intermolecular hydrogen bonds, while steric hindrance from the cyclopropane in the target compound may limit such interactions .

- Thermal Stability : Higher melting points in cyclopropane-containing analogs (e.g., 170bo) suggest enhanced stability due to rigid bicyclic frameworks .

- Synthetic Accessibility : Moderate yields (~70%) for cyclopropane-naphthalene hybrids indicate feasible but challenging synthesis, likely due to ring strain .

Q & A

Q. What are the common synthetic routes for (1-(naphthalen-1-yl)cyclopropyl)methanol, and how are yields optimized?

The synthesis typically involves cyclopropanation of naphthalene derivatives followed by functionalization. For example:

- Cyclopropane ring formation : Use of transition-metal catalysts (e.g., palladium) to couple naphthalene with cyclopropane precursors.

- Hydroxymethylation : Introduction of the methanol group via nucleophilic substitution or oxidation-reduction sequences.

Q. Optimization strategies :

Q. How is the crystal structure of (1-(naphthalen-1-yl)cyclopropyl)methanol characterized, and what intermolecular interactions are critical?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key findings include:

Q. Methodological steps :

Q. What spectroscopic techniques are used to validate purity and structural integrity?

- FTIR : Confirms hydroxyl (ν ~3200–3600 cm⁻¹) and cyclopropane ring (C–C stretching ~1000–1100 cm⁻¹) groups.

- NMR :

Advanced Research Questions

Q. How do computational studies (e.g., DFT) reconcile discrepancies between experimental and predicted reactivity?

Discrepancies often arise in cyclopropane ring strain and electronic effects. For example:

Q. What strategies address contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

Q. How are reaction conditions optimized for scaling up synthesis without compromising cyclopropane stability?

Critical parameters :

- Temperature : Maintain ≤60°C to prevent cyclopropane ring opening.

- Catalyst loading : Reduce Pd(OAc)₂ to ≤2 mol% to minimize metal residue.

- Workflow : Use flow chemistry for controlled mixing and heat dissipation .

Case study : A 10× scale-up achieved 78% yield using continuous flow reactors (residence time: 30 min) .

Q. What role does stereoelectronic effects play in the compound’s hydrogen-bonding network?

The methanol group’s O–H orientation dictates supramolecular assembly:

Q. How does the compound’s logP value influence its application in pharmacological studies?

Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?

- HPLC-MS : Identifies impurities at <0.1% levels (e.g., cyclopropane ring-opened byproducts).

- Mitigation : Use HILIC columns for polar impurities and post-column derivatization for UV-inactive species .

Q. How do structural analogs (e.g., cyclobutane or cyclohexane derivatives) compare in biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。